molecular formula C14H30N4O2 B1198396 N1,N12-Diacetylspermine CAS No. 61345-83-3

N1,N12-Diacetylspermine

Cat. No. B1198396
CAS RN: 61345-83-3
M. Wt: 286.41 g/mol
InChI Key: NPDTUDWGJMBVEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DiAcSpm and its analogues involves chemical modification of spermine, aiming to introduce acetyl groups at specific nitrogen positions. Theoretical calculations and chemical methodologies are utilized to design and synthesize DiAcSpd analogues with desired functional groups in their methylene skeleton, facilitating the attachment to solid-phase resins for further applications in ligand evolution studies (Ohta et al., 2019).

Molecular Structure Analysis

The molecular structure of DiAcSpm is characterized by the presence of two acetyl groups attached to the nitrogen atoms of spermine. This modification alters the molecule's physical and chemical properties, influencing its biological activity and detection in biofluids. The structural analysis and design of DiAcSpm analogues are crucial for developing sensitive and specific assays for their detection and for exploring their biological roles.

Chemical Reactions and Properties

DiAcSpm participates in various chemical reactions due to its acetylated amine groups. These reactions include enzymatic deacetylation and interactions with specific antibodies developed for its detection in biological samples. The chemical properties of DiAcSpm, such as its reactivity and stability, are essential for understanding its metabolism and for the development of assays for its quantification.

Physical Properties Analysis

The physical properties of DiAcSpm, including solubility, stability, and reactivity, are influenced by its diacetylated structure. These properties are critical for its separation, detection, and quantification in biofluids using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.

Chemical Properties Analysis

The chemical properties of DiAcSpm, such as its reactivity with specific antibodies and enzymes, play a crucial role in its function as a tumor marker. The development of competitive ELISA systems and other assays for measuring DiAcSpm in human urine relies on these chemical interactions to achieve high sensitivity and specificity (Matsuoka & Sakamoto, 2004).

Scientific Research Applications

  • Cancer Detection and Diagnosis : DiAcSpm has been identified as a potential tumor marker, particularly in the early detection of cancer. Its concentration increases in the urine of cancer patients at early clinical stages. Studies have focused on developing detection systems, such as immunochromatographic determination and enzyme-linked immunosorbent assays (ELISA), to utilize this feature for early cancer detection (Moriya et al., 2014) (Liu et al., 2020).

  • Evaluation in Specific Cancers : Research has been conducted to evaluate the efficacy of DiAcSpm as a marker for specific types of cancer, such as urinary bladder cancer. However, one study concluded that DiAcSpm might not be a useful marker for urinary bladder cancer (Stejskal et al., 2006).

  • Tumor Marker in Various Cancers : Studies have shown increased levels of DiAcSpm in various cancers, including colorectal cancer and breast cancer, indicating its potential as a broad-spectrum tumor marker. It's also been studied for its role in leukemia and brain tumors (Kuwata et al., 2013) (Lee et al., 1998).

  • Prognostic and Diagnostic Tool : DiAcSpm has been evaluated as a diagnostic and prognostic tool in various cancers. It's been shown to be more sensitive than other markers like CEA, CA19-9, and CA15-3 for detecting colorectal and breast cancers at early stages (Hiramatsu et al., 2005).

  • Metabolic Studies : Research on the metabolism of DiAcSpm and its derivatives has provided insights into the biochemical pathways and enzymes involved in polyamine metabolism, which is relevant for understanding cancer progression (Suzuki et al., 1981).

  • Utility in Hepatocellular Carcinoma : DiAcSpm has been examined as a potential marker for hepatocellular carcinoma, with studies showing its levels reflecting the severity, activity, or viability of the cancer (Enjoji et al., 2004).

Safety And Hazards

N1,N12-Diacetylspermine may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

N-[3-[4-(3-acetamidopropylamino)butylamino]propyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N4O2/c1-13(19)17-11-5-9-15-7-3-4-8-16-10-6-12-18-14(2)20/h15-16H,3-12H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDTUDWGJMBVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCNCCCCNCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276330
Record name N1,N12-Diacetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N1,N12-Diacetylspermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N1,N12-Diacetylspermine

CAS RN

61345-83-3
Record name N1,N12-Diacetylspermine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61345-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N12-Diacetylspermine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N12-Diacetylspermine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
444
Citations
Y Umemori, Y Ohe, K Kuribayashi, N Tsuji… - Clinica Chimica …, 2010 - Elsevier
BACKGROUND: Among natural polyamines, the concentrations of the diacetylated form of spermine and spermidine increase in the urine of patients with cancer. We evaluated the …
Number of citations: 51 www.sciencedirect.com
M Enjoji, M Nakamuta, E Arimura… - … journal of biological …, 2004 - journals.sagepub.com
Background/aim N 1 ,N 12 -diacetylspermine (DiAcSpm), a diacetylpolyamine which was recently identified in urine, appeared to be a useful tumor marker for urogenital cancers. Here …
Number of citations: 20 journals.sagepub.com
M Kato, H Onishi, K Matsumoto, J Motoshita… - Anticancer …, 2014 - ar.iiarjournals.org
Background: Recently N 1 ,N 12 -diacetylspermine, a diacetylated polyamine derivative, was recognized as a tumor marker in patients with several kinds of cancers. However, the …
Number of citations: 20 ar.iiarjournals.org
M Enjoji, E Arimura, M Kohjima… - … journal of biological …, 2005 - journals.sagepub.com
138 growth (10). It is therefore likely that urinary DiAcSpm levels are elevated in hepatitis patients with liver damage accompanying liver cell regeneration. However, DiAc-Spm levels …
Number of citations: 10 journals.sagepub.com
Y Takahashi, K Sakaguchi, H Horio, K Hiramatsu… - British journal of …, 2015 - nature.com
Background: Early detection of non-small-cell lung cancer (NSCLC) and accurate prognostic risk assessment could improve patient outcome. We examined the significance of urinary N …
Number of citations: 46 www.nature.com
J Liu, J Wang, J Li, M Yang, W Yang, C Xu… - AIP Conference …, 2020 - pubs.aip.org
N1, N12-diacetylspermine (DiAcSpm) is a diacetylated derivative of spermine. Urinary DiAcSpm levels of various cancer patients had been found to be significantly higher than those in …
Number of citations: 4 pubs.aip.org
M Kobayashi, K Samejima, K Hiramatsu… - Biological and …, 2002 - jstage.jst.go.jp
MATERIALS AND METHODS Chemicals Heptafluorobutyric anhydride (GC grade), acetonitrile (HPLC grade), and [p-(benzyloxycarbonyloxy)-phenyl] dimethylsulfonium methylsulfate (Z…
Number of citations: 15 www.jstage.jst.go.jp
T Mu, T Chu, W Li, Q Dong, Y Liu - Journal of Oncology, 2021 - ncbi.nlm.nih.gov
N1, N12-Diacetylspermine (DiAcSpm) has been reported to be upregulated in the urine of cancer patients. Mass spectrometry has shown elevated DiAcSpm expressions in colorectal …
Number of citations: 6 www.ncbi.nlm.nih.gov
Y Nakayama, T Torigoe, N Minagawa… - Oncology …, 2012 - spandidos-publications.com
The aim of this study was to evaluate the usefulness of urinary N1, N12‑diacetylspermine (DiAcSpm) measured by the colloidal gold aggregation method as a tumor marker for …
Number of citations: 16 www.spandidos-publications.com
M Hamaoki, K Hiramatsu, S Suzuki… - The journal of …, 2002 - academic.oup.com
We obtained monoclonal antibodies against N 1 ,N 12 -diacetylspermine (DiAcSpm) and N 1 , N 8 -diacetylspermidine (DiAcSpd), and developed two systems of competitive ELISA that …
Number of citations: 15 academic.oup.com

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